{1-[(2-chlorophenyl)sulfonyl]-3-ethyl-3-piperidinyl}methanol
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Overview
Description
Synthesis Analysis
The synthesis of similar sulfonyl-piperidinyl compounds involves condensation reactions and is typically characterized using spectroscopic techniques. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was synthesized by condensing diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane and characterized by X-ray crystallography (Girish et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds often features a piperidine ring in a chair conformation with a geometry around the sulfur atom that is comparable to the classic tetrahedral value. This structure is supported by both inter- and intramolecular hydrogen bonds (Girish et al., 2008).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be influenced by their structure. For instance, in the case of related compounds, the piperidine ring's chair conformation and the tetrahedral geometry around the sulfur atom play significant roles in their chemical behavior (Girish et al., 2008).
Physical Properties Analysis
Physical properties such as crystallization are often reported. For example, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol crystallizes in the monoclinic crystal class, with specific cell parameters (Girish et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, are largely determined by the molecular structure. The presence of hydrogen bonds and the specific conformation of the piperidine ring are key factors influencing these properties (Girish et al., 2008).
properties
IUPAC Name |
[1-(2-chlorophenyl)sulfonyl-3-ethylpiperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S/c1-2-14(11-17)8-5-9-16(10-14)20(18,19)13-7-4-3-6-12(13)15/h3-4,6-7,17H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKNLSSNVNOSAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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